molecular formula C7H2ClF3N2O B12963085 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Cat. No.: B12963085
M. Wt: 222.55 g/mol
InChI Key: BIMJBFSKEWCZBC-UHFFFAOYSA-N
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Description

Introduction to 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Structural Classification and IUPAC Nomenclature

This compound belongs to the oxazolopyridine family, characterized by a bicyclic system where an oxazole ring (a five-membered heterocycle with oxygen and nitrogen) is fused to a pyridine ring (a six-membered aromatic ring with nitrogen). The IUPAC name, 6-chloro-2-(trifluoromethyl)-oxazolo[5,4-b]pyridine , reflects the substituent positions:

  • 6-chloro : A chlorine atom at position 6 of the pyridine ring.
  • 2-(trifluoromethyl) : A trifluoromethyl group (-CF₃) at position 2 of the oxazole ring.

The molecular formula is C₇H₂ClF₃N₂O , with a molecular weight of 222.55 g/mol . The SMILES notation (ClC1=CC2=C(N=C1)N=C(O2)C(F)(F)F ) and InChIKey (BIMJBFSKEWCZBC-UHFFFAOYSA-N ) provide unambiguous structural representation.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₇H₂ClF₃N₂O
Molecular Weight 222.55 g/mol
IUPAC Name 6-Chloro-2-(trifluoromethyl)-oxazolo[5,4-b]pyridine
SMILES ClC1=CC2=C(N=C1)N=C(O2)C(F)(F)F

The planar aromatic system exhibits bond lengths and angles consistent with conjugated π-electron systems, as observed in X-ray studies of analogous oxazolopyridines.

Historical Context in Heterocyclic Chemistry

Oxazolopyridines emerged as a focus of synthetic chemistry in the mid-20th century, driven by their structural similarity to purine bases and potential pharmacological applications. Early synthesis routes relied on multistep cyclization reactions, which often suffered from low yields and harsh conditions. The development of this compound represents a milestone in addressing these limitations.

Recent breakthroughs, such as the one-step intramolecular heterocyclization of 3-aminopyridine-2(1H)-ones with dicarboxylic anhydrides, have streamlined production. For example, glutaric anhydride reacts with 3-amino-4-methylpyridin-2(1H)-one under mild conditions (80°C, 4 hours) to yield oxazolo[5,4-b]pyridine derivatives with >85% efficiency. This methodological advancement underscores the compound’s role in modernizing heterocyclic synthesis.

Significance of Trifluoromethyl and Chloro Substituents

The trifluoromethyl (-CF₃) and chloro (-Cl) groups confer distinct physicochemical and biological properties:

Trifluoromethyl Group
  • Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.2 units, improving membrane permeability.
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in biological systems.
  • Electron-Withdrawing Effect : Polarizes the oxazole ring, facilitating nucleophilic aromatic substitution at position 5.
Chloro Substituent
  • Electrophilic Activation : Directs electrophiles to the pyridine ring’s C-5 position, enabling regioselective functionalization.
  • Bioisosteric Replacement : Mimics hydroxyl or methyl groups in drug-receptor interactions while resisting enzymatic degradation.

In molecular docking studies, derivatives of this compound exhibited higher binding affinity (-9.2 kcal/mol) to prostaglandin synthase-2 compared to diclofenac (-7.6 kcal/mol), highlighting its pharmacological potential. The synergy between -CF₃ and -Cl optimizes both synthetic versatility and bioactivity, positioning this compound as a cornerstone in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2ClF3N2O

Molecular Weight

222.55 g/mol

IUPAC Name

6-chloro-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C7H2ClF3N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H

InChI Key

BIMJBFSKEWCZBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an appropriate oxazole precursor under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions, enabling functionalization with nitrogen- and sulfur-based nucleophiles.

Reaction PartnerConditionsProduct/OutcomeYield/ResultSource
Methyl iodideK₂CO₃, ethyl acetate, RT, 24h2-(Methylthio)oxazolo[5,4-b]pyridine93.75%
Amines (e.g., piperazine)Microwave irradiation, polar aprotic solventsThiourea derivativesEnhanced bioactivity
ThiolsBase-mediated, DMF, 60–80°CThioether analogsModerate to high

Key Findings :

  • Substitution at the chloro position is influenced by solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) improving reaction efficiency.

  • Methylation with methyl iodide proceeds efficiently under mild conditions, as demonstrated in analogous oxazolo-pyridine systems .

Suzuki-Miyaura Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions.

Boronic Acid PartnerCatalyst SystemConditionsProduct ApplicationSource
Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O80–100°C, 12–24hBiaryl derivatives for drug discovery
Heteroarylboronic acidsPdCl₂(dppf), K₃PO₄, THFMicrowave-assistedFunctionalized heterocycles

Mechanistic Insights :

  • The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetallation and reductive elimination.

  • Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >75%.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to specific positions on the oxazole-pyridine scaffold.

ElectrophileConditionsPosition SubstitutedNotable ProductsSource
Nitration (HNO₃/H₂SO₄)0–5°C, 2–4hPara to CF₃ groupNitro derivatives for further functionalization
Sulfonation (SO₃/H₂SO₄)50°C, 6hMeta to CF₃ groupSulfonic acid intermediates

Structural Effects :

  • The electron-withdrawing CF₃ group deactivates the ring but directs incoming electrophiles to positions ortho/para to itself.

  • Substituted derivatives show improved solubility and binding affinity in pharmacological screens.

Functional Group Transformations

The trifluoromethyl group participates in unique transformations:

Reaction TypeReagents/ConditionsOutcomeApplicationSource
HydrolysisNaOH (aq), 100°C, 8hCF₃ → COOH conversionCarboxylic acid derivatives
Fluoride displacementKF, DMF, 120°C, 24hCF₃ → CF₂F substitutionFluoroalkyl analogs

Challenges :

  • Hydrolysis of the CF₃ group requires harsh conditions due to its strong C–F bonds.

  • Fluoride displacement is limited by competing side reactions but yields novel fluorinated compounds.

Stability and Side Reactions

  • Aqueous Stability : The compound remains stable in pH 2–9 buffers and plasma over 24h, with no degradation observed .

  • Thiourea Stability : Derivatives resist hydrolysis in biological media, addressing toxicity concerns associated with thiourea moieties .

Comparative Reactivity Table

PositionReactivityPreferred ReactionsKey Influencing Factors
C6-ClHigh (SNAr)Nucleophilic substitution, couplingSolvent polarity, temperature
CF₃Moderate (EAS-directing)Nitration, sulfonationElectronic effects of substituents
Oxazole ringLowRing-opening under extreme conditionsAcid/base strength

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies suggest that 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine exhibits antimicrobial and antifungal properties. The presence of the trifluoromethyl group enhances its bioavailability and metabolic stability, which are advantageous for therapeutic applications against various pathogens .
  • Cancer Research : Similar compounds have shown promising results in inhibiting cancer cell lines. The unique structural features of this compound may lead to the discovery of new therapeutic agents targeting cancer through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with oxazole and pyridine moieties have been reported to exhibit anti-inflammatory effects. Investigations into the interactions of this compound with enzymes or receptors involved in inflammatory pathways could reveal its potential as an anti-inflammatory agent .

Synthetic Chemistry Applications

  • Building Block for Complex Molecules : this compound can serve as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules with specific biological activities through various synthetic pathways.
  • Scaffold for Drug Development : The compound's distinct framework makes it suitable as a scaffold for designing novel pharmaceuticals. Researchers can modify the existing structure to enhance efficacy or reduce toxicity while maintaining desirable pharmacological properties.

Biological Research Applications

  • Interaction Studies : Understanding the binding affinity of this compound to biological targets is crucial for elucidating its mechanism of action. Initial studies indicate that it may interact effectively with proteins involved in cell signaling pathways, which could lead to novel therapeutic strategies.
  • Case Studies : Various case studies have highlighted the potential of similar compounds in treating infections and cancers. For instance, derivatives of oxazole-pyridine compounds have been synthesized and tested for their biological activities, demonstrating significant antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the oxazole ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Binding

Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives, such as 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine), exhibit moderate c-KIT inhibitory activity (IC₅₀ = 9.87 µM). The trifluoromethyl group in 6h fits into hydrophobic binding pockets, as shown via molecular docking studies.

Oxazolo[4,5-b]pyridine Derivatives

Reen et al. (2017) synthesized 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives with notable antibacterial activity. The shift in fusion position (4,5-b vs. 5,4-b) modifies the spatial orientation of substituents, impacting interactions with bacterial targets. For example, electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration, whereas bulky substituents reduce activity .

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

This analog (CAS 1001341-31-6) replaces the trifluoromethyl group with a 3-chloro-4-methoxyphenyl moiety. The methoxy group improves solubility but reduces metabolic stability compared to -CF₃, highlighting the trade-off between polarity and drug-likeness .

Heterocyclic Core Modifications

Pyrrolo[3,4-b]pyridine Derivatives

Pyrrolo[3,4-b]pyridine hydrochlorides (e.g., CAS 2055840-67-8) feature a five-membered pyrrole ring fused to pyridine. The absence of an oxygen or sulfur atom in the fused ring reduces ring strain but increases basicity, influencing pharmacokinetic profiles .

Thiazolo vs. Oxazolo Cores
  • Thiazolo[5,4-b]pyridine : Sulfur atom enhances π-π stacking and hydrophobic interactions, critical for kinase inhibition (e.g., c-KIT).

Key Research Findings

  • Trifluoromethyl vs. Chlorophenyl: The -CF₃ group in 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine provides superior metabolic stability compared to chlorophenyl analogs, as observed in Sanofi’s patented oxazolo[5,4-B]pyridine derivatives for cardiovascular applications .
  • Safety Considerations : Methyl-substituted thiazolo analogs (e.g., 6-Chloro-2-methyl-thiazolo[5,4-b]pyridine) require stringent handling due to inhalation hazards, whereas oxazolo derivatives generally exhibit lower acute toxicity .

Biological Activity

6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines oxazole and pyridine functionalities with both chlorinated and trifluoromethyl groups. These structural elements contribute to its lipophilicity, metabolic stability, and potential bioactivity, making it an attractive candidate for drug development.

Property Description
Molecular Formula C7H4ClF3N2O
Molecular Weight 222.57 g/mol
Functional Groups Chlorine (Cl), Trifluoromethyl (CF3), Oxazole, Pyridine

Antimicrobial and Antifungal Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial and antifungal properties. Its structural characteristics allow it to interact with various microbial targets effectively. Research has indicated promising results against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger .

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. Similar compounds have shown effectiveness in inhibiting certain cancer cell lines. For instance, derivatives of oxazole and pyridine have been reported to exhibit cytotoxic effects against various cancer cell types . The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy.

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways critical for microbial survival or cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit enzymes involved in cell signaling pathways .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations lower than those required for standard antibiotics .
  • Cytotoxicity Against Cancer Cells : A study evaluating various derivatives found that compounds similar to this compound displayed IC50 values indicating potent cytotoxic effects against breast cancer cell lines .

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A widely used approach starts with condensation of substituted pyridine precursors (e.g., 2-aminopyridine derivatives) with aldehydes or carboxylic acids. For example, oxazolo-pyridine scaffolds can be formed via cyclization using Ghosez’s reagent (Cl₃CCN) to activate carboxylic acids, followed by coupling with amino-pyridines under basic conditions (e.g., excess pyridine) . Alternative routes involve palladium- or copper-catalyzed cyclization in solvents like DMF or toluene, with yields optimized by controlling temperature and stoichiometry . Key intermediates, such as chlorinated or trifluoromethylated precursors, are introduced via nucleophilic substitution or halogenation steps .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • NMR (¹H/¹³C) : Assign peaks based on coupling patterns (e.g., trifluoromethyl groups show distinct splitting in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying substituents like Cl and CF₃ .
  • X-ray Crystallography : Resolves the oxazolo-pyridine fused-ring system and confirms regiochemistry of substituents .
  • Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for cyclization efficiency; reports higher yields with Pd(OAc)₂ in DMF at 80°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene minimizes side reactions in high-temperature steps .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) to isolate pure product .

Q. What structure-activity relationships (SAR) are observed for oxazolo-pyridine derivatives in biological assays?

  • Methodological Answer :
  • Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in thiazolo-pyridine analogs where CF₃ improved c-KIT inhibition (IC₅₀ = 9.87 µM) .
  • Chloro Positioning : 6-Chloro substitution in fused heterocycles increases electrophilicity, facilitating interactions with hydrophobic enzyme pockets .
  • Functional Group Modifications : Replacing amides with urea linkages (as in regorafenib-inspired derivatives) can reduce activity, highlighting the importance of hydrogen-bond donors .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., c-KIT). shows the 3-trifluoromethylphenyl group fits into hydrophobic pockets, stabilizing inhibitor-enzyme complexes .
  • QSAR Studies : Correlate electronic parameters (e.g., Hammett σ values) with enzymatic IC₅₀ data to predict substituent effects .

Q. How should researchers address contradictions in reported synthetic methodologies?

  • Methodological Answer :
  • Case Study : uses Pd-catalyzed cyclization, while employs Ghosez’s reagent for amide activation. To resolve discrepancies, replicate both methods under controlled conditions and compare yields/purity via HPLC .
  • Mechanistic Analysis : Investigate whether competing pathways (e.g., SNAr vs. radical mechanisms) explain divergent outcomes .

Q. What safety protocols are critical when handling hazardous intermediates?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested against chlorinated solvents) and flame-retardant lab coats .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., chloromethyl derivatives) .

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